4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
CAS No.: 2490401-41-5
Cat. No.: VC7144171
Molecular Formula: C24H23NO6
Molecular Weight: 421.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490401-41-5 |
|---|---|
| Molecular Formula | C24H23NO6 |
| Molecular Weight | 421.449 |
| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid |
| Standard InChI | InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27) |
| Standard InChI Key | UGDZDRLLBRAUKT-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Applications and Relevance
This compound is primarily used in peptide synthesis due to the presence of the Fmoc group, which serves as a protecting group for amines during stepwise peptide assembly. The spirocyclic oxetane moiety is of interest for its potential to enhance biological activity and stability in pharmaceutical applications.
Synthetic Pathways
While specific synthetic details for this compound are not provided in the sources, it likely involves:
-
Fmoc Protection Step: Introducing the fluorenylmethoxycarbonyl group to protect the amine functionality.
-
Spirocyclic Formation: Cyclization reactions to form the oxaspiro[bicyclo[2.1.1]hexane] core.
-
Functional Group Modifications: Incorporation of the oxetane ring and carboxylic acid functionalities.
These steps require advanced synthetic techniques and precise reaction conditions to achieve high yields and purity.
Potential Biological Activity
Although no direct biological studies are cited for this specific compound, its structural features suggest potential applications in:
-
Drug Development: The rigid spirocyclic framework may improve binding affinity and metabolic stability.
-
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), enabling controlled assembly of peptides or small proteins.
Research Findings and Future Directions
The compound's unique structure positions it as a candidate for further research in medicinal chemistry and materials science:
-
Medicinal Chemistry: Exploring its role as a building block for spirocyclic drugs targeting enzymes or receptors.
-
Materials Science: Investigating its utility in polymer synthesis due to the oxetane's reactivity.
Future studies should focus on:
-
Developing efficient synthetic routes.
-
Investigating biological activity via docking studies or experimental assays.
-
Exploring its reactivity under various conditions to expand its applicability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume